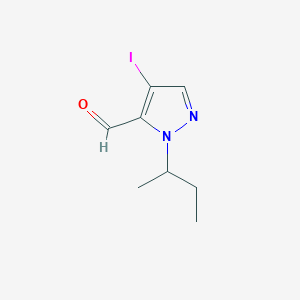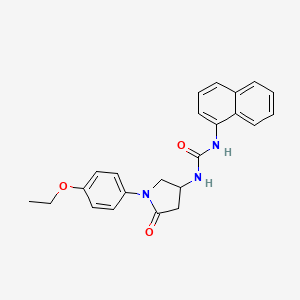
1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)urea is a useful research compound. Its molecular formula is C23H23N3O3 and its molecular weight is 389.455. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Conducting Polymers and Electrochemical Properties
Research has explored the synthesis of derivatized bis(pyrrol-2-yl) arylenes, such as 1,4-bis(pyrrol-2-yl)benzene and 2,6-bis(pyrrol-2-yl)naphthalene, showing that these monomers oxidize at relatively low potentials to form cation radicals. These findings suggest potential applications in conducting polymers due to the stability of these materials in their conducting form, which could be relevant to the development of new electronic materials (Sotzing et al., 1996).
Molecular Recognition and Complexation Studies
Studies on N-(pyridin-2-yl),N'-substituted ureas have shown significant insights into molecular recognition, particularly regarding hydrogen bonding and complexation with benzoates and 2-amino-1,8-naphthyridines. This research has implications for understanding the substituent effect on complexation, which is crucial for designing molecular sensors and catalysts (Ośmiałowski et al., 2013).
Hydrogen-Bonded Complex Formation
The study of heterocyclic ureas (amides) and their unfolding to form multiply hydrogen-bonded complexes provides valuable insights into the design of self-assembling materials. Such materials could be used in nanotechnology and the development of biomimetic materials (Corbin et al., 2001).
Fluorescent Sensors for Metal Ions
Research on naphthalene derivatives with urea groups has led to the development of highly selective ratiometric fluorescent sensors for Cu(II). These findings have applications in environmental monitoring and bioimaging, showcasing the role of urea derivatives in designing sensitive and selective chemical sensors (Yang et al., 2006).
Lithium-ion Batteries
Naphthalene-based polyimide derivatives have been investigated as organic electrode materials for lithium-ion batteries. The study highlights the potential of these materials in enhancing the performance and sustainability of energy storage devices (Chen et al., 2017).
Green Synthesis Approaches
Efforts to combine ionic liquids and microwave irradiation for the polycondensation of naphthalene derivatives with diisocyanates represent a green chemistry approach to polymer synthesis. This method offers a faster, more efficient, and environmentally friendly route to producing polyurethanes and other polymers (Mallakpour & Rafiee, 2007).
Propriétés
IUPAC Name |
1-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-naphthalen-1-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-2-29-19-12-10-18(11-13-19)26-15-17(14-22(26)27)24-23(28)25-21-9-5-7-16-6-3-4-8-20(16)21/h3-13,17H,2,14-15H2,1H3,(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBBWUAYBWMGCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
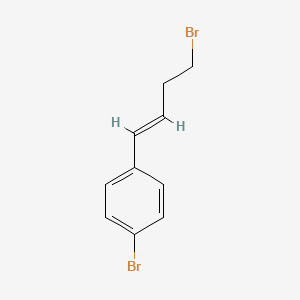




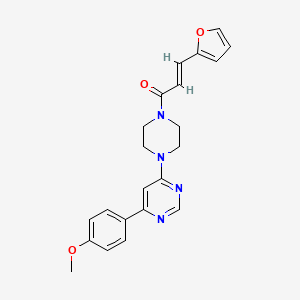
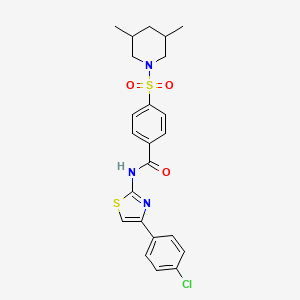
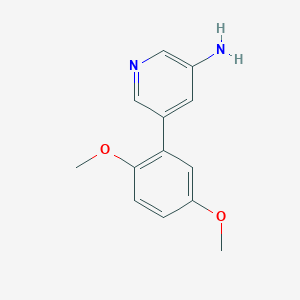
![N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-2-methoxybenzamide](/img/structure/B2735246.png)
![2-Methoxyethyl 5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2735247.png)
![6-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B2735248.png)
![Methyl 4-[[1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate](/img/structure/B2735249.png)
